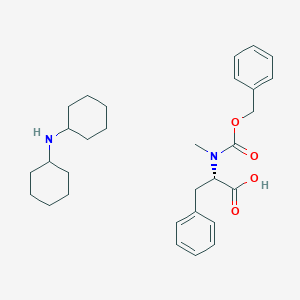

Diciclohexilamina (S)-2-(((benciloxi)carbonil)(metil)amino)-3-fenilpropanoato

Descripción general

Descripción

Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)(methyl)amino)-3-phenylpropanoate is a complex organic compound that features a combination of cyclohexylamine, benzyloxycarbonyl, and phenylpropanoate groups

Aplicaciones Científicas De Investigación

Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)(methyl)amino)-3-phenylpropanoate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Material Science: It is used in the development of novel materials with specific properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)(methyl)amino)-3-phenylpropanoate typically involves multiple steps:

Formation of the benzyloxycarbonyl group: This step involves the protection of an amino group using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.

Coupling with phenylpropanoate: The protected amino group is then coupled with phenylpropanoate using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the ester linkage.

Introduction of the dicyclohexylamine group: Finally, dicyclohexylamine is introduced to the intermediate product through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)(methyl)amino)-3-phenylpropanoate can undergo various chemical reactions, including:

Oxidation: The phenylpropanoate group can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: The ester linkage can be reduced to form alcohols.

Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may involve reagents like hydrochloric acid or trifluoroacetic acid for deprotection.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Deprotected amines or newly substituted derivatives.

Mecanismo De Acción

The mechanism of action of Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)(methyl)amino)-3-phenylpropanoate involves its interaction with molecular targets such as enzymes or receptors. The benzyloxycarbonyl group may act as a protecting group, while the phenylpropanoate moiety can interact with specific binding sites. The dicyclohexylamine group may influence the compound’s solubility and stability.

Comparación Con Compuestos Similares

Similar Compounds

Dicyclohexylamine (S)-2-(((tert-butoxycarbonyl)(methyl)amino)-3-phenylpropanoate: Similar structure but with a tert-butoxycarbonyl group instead of a benzyloxycarbonyl group.

Dicyclohexylamine (S)-2-(((methoxycarbonyl)(methyl)amino)-3-phenylpropanoate: Similar structure but with a methoxycarbonyl group instead of a benzyloxycarbonyl group.

Uniqueness

Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)(methyl)amino)-3-phenylpropanoate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity

Actividad Biológica

Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)(methyl)amino)-3-phenylpropanoate is a complex organic compound that has garnered attention for its potential biological activity. This compound features a secondary amine structure and is characterized by the presence of a benzyloxy carbonyl moiety, which may influence its pharmacological properties. Understanding its biological activity is crucial for assessing its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)(methyl)amino)-3-phenylpropanoate is , with a molecular weight of 518.69 g/mol. The compound's structure can be represented as follows:

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities, including:

- Antimicrobial Properties : Some derivatives of amines and benzyloxy compounds have shown efficacy against bacterial strains, suggesting potential antimicrobial applications.

- Neuropharmacological Effects : The presence of the benzyloxy group may confer properties that interact with benzodiazepine receptors, influencing anxiety and sedation pathways.

1. Antimicrobial Activity

A study evaluating the antimicrobial properties of related benzyloxy derivatives demonstrated significant activity against Gram-positive and Gram-negative bacteria. The mechanisms of action were attributed to disruption of bacterial cell membranes and interference with metabolic processes.

2. Neuropharmacological Studies

Research involving similar compounds has shown that the benzyloxy substituent can act as an agonist at benzodiazepine receptors. For instance, a study on phenylpyrazolo[4,3-c]quinoline derivatives indicated that the incorporation of a benzyloxy group enhanced binding affinity to GABA_A receptors, potentially leading to anxiolytic effects.

Table 1: Summary of Biological Activities

Propiedades

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4.C12H23N/c1-19(18(22)23-13-15-10-6-3-7-11-15)16(17(20)21)12-14-8-4-2-5-9-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-11,16H,12-13H2,1H3,(H,20,21);11-13H,1-10H2/t16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTUIWQIMHYBPLV-NTISSMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CC1=CC=CC=C1)C(=O)O)C(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40576719 | |

| Record name | N-[(Benzyloxy)carbonyl]-N-methyl-L-phenylalanine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2899-08-3 | |

| Record name | N-[(Benzyloxy)carbonyl]-N-methyl-L-phenylalanine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.